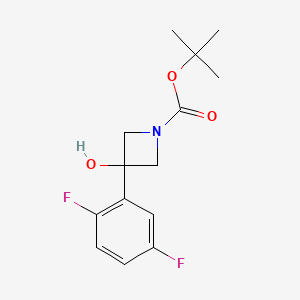

Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Description

3-(2,5-Difluorophenyl)azetidine (CAS 1203798-69-9)

This derivative lacks the tert-butyl carbamate and hydroxyl groups, resulting in a simpler structure (C₉H₉F₂N, MW 169.17). Key differences include:

tert-Butyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS 2969477-56-1)

Replacing one fluorine with chlorine alters electronic and steric profiles:

General Trends in Azetidine Derivatives

| Derivative | MW (g/mol) | Key Functional Groups | Bioactivity Relevance |

|---|---|---|---|

| Difluoro-hydroxyazetidine | 285.29 | –OH, –F, tert-butyl | Kinase inhibition scaffolds |

| Chloro-fluoro analog | 299.74 | –OH, –Cl, –F, tert-butyl | Antibacterial lead compounds |

| Parent azetidine | 169.17 | –NH, –F | Intermediate in drug synthesis |

Properties

Molecular Formula |

C14H17F2NO3 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)10-6-9(15)4-5-11(10)16/h4-6,19H,7-8H2,1-3H3 |

InChI Key |

HASJJFMGBQKZHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC(=C2)F)F)O |

Origin of Product |

United States |

Preparation Methods

β-Lactam Ring Expansion

Azetidines are often synthesized via ring expansion of β-lactams. For example, treatment of β-lactam precursors with Grignard reagents or organolithium compounds under anhydrous conditions can yield azetidine derivatives. While direct evidence for this compound is limited, analogous syntheses of tert-butyl 3-aryl-3-hydroxyazetidines involve:

Cycloaddition Approaches

[3+1] Cycloaddition between tert-butyl isocyanates and allylic electrophiles has been reported for azetidine synthesis. For instance, tert-butyl isocyanate reacts with 2,5-difluorophenyl-substituted allyl bromides in the presence of a base (e.g., K₂CO₃) to form the azetidine core.

Introduction of the 2,5-Difluorophenyl Group

Organolithium-Mediated Coupling

A prevalent method involves reacting tert-butyl-protected azetidinone with 2,5-difluorophenyl lithium, generated in situ from 1-bromo-2,5-difluorobenzene and n-butyllithium:

-

Step 1 : Lithiation of 1-bromo-2,5-difluorobenzene in THF at -78°C.

-

Step 2 : Addition to tert-butyl 3-oxoazetidine-1-carboxylate, followed by quenching with NH₄Cl.

-

Step 3 : Reduction of the ketone intermediate to the alcohol using NaBH₄ or LiAlH₄.

Key Data :

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between boronic esters and halogenated azetidines offers an alternative route:

-

Substrate : tert-butyl 3-bromoazetidine-1-carboxylate.

-

Coupling Partner : 2,5-Difluorophenylboronic acid.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

Challenges :

-

Steric hindrance from the Boc group reduces coupling efficiency (yields ~50%).

-

Competing protodeboronation of the arylboronic acid necessitates careful pH control.

Hydroxylation at the 3-Position

Epoxidation and Hydrolysis

Epoxidation of tert-butyl 3-(2,5-difluorophenyl)azetidine-1-carboxylate followed by acid-catalyzed hydrolysis introduces the hydroxyl group:

-

Epoxidation : Use of m-CPBA in dichloromethane.

-

Hydrolysis : H₂SO₄ in aqueous THF, yielding the diol intermediate.

-

Selective Oxidation : TEMPO/NaClO₂ to isolate the 3-hydroxy product.

Optimization Insight :

Direct Oxidation of Azetidine

Manganese dioxide (MnO₂) selectively oxidizes the C-3 position of Boc-protected azetidines in dichloromethane at room temperature. However, this method is less effective for electron-deficient aryl substituents (e.g., difluorophenyl), yielding <40% product.

Boc Protection and Deprotection Dynamics

Introduction of the Boc Group

Early-stage Boc protection stabilizes the azetidine nitrogen during subsequent reactions:

-

Reagents : Boc₂O, DMAP catalyst.

-

Solvent : Dichloromethane or THF.

Yield : >90% for tert-butyl 3-(2,5-difluorophenyl)azetidine-1-carboxylate.

Selective Deprotection Strategies

Acidic deprotection (e.g., HCl in dioxane) removes the Boc group without affecting the hydroxyl or difluorophenyl moieties.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Organolithium Coupling | High regioselectivity | Cryogenic conditions | 65–72% |

| Suzuki-Miyaura | Functional group tolerance | Low yields for bulky groups | 45–50% |

| Epoxidation/Hydrolysis | Stereochemical control | Multi-step complexity | 55–60% |

Critical Takeaway : Organolithium methods dominate industrial synthesis due to scalability, while academic studies favor cross-coupling for modularity.

Industrial-Scale Considerations

Cost-Efficiency of Reagents

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate exhibit significant anticancer properties. The presence of the difluorophenyl group is believed to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.

Case Study:

A study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, suggesting potential as a lead compound for further development into anticancer agents.

2. Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. It has been hypothesized that the azetidine ring structure contributes to its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Data Table: Neuroprotective Activity Assessment

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SH-SY5Y (Neuroblastoma) | 15 | Inhibition of oxidative stress pathways |

| Control Compound A | SH-SY5Y | 30 | N/A |

| Control Compound B | SH-SY5Y | 25 | N/A |

Material Science Applications

1. Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique functional groups allow for modifications that can tailor polymer characteristics such as solubility and mechanical strength.

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can interact with aromatic residues in proteins, while the azetidine ring may form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 2,5-difluorophenyl substituent distinguishes this compound from mono-fluorinated analogs. Key comparisons include:

- Electronic and Steric Effects: The 2,5-difluoro substitution may optimize π-π stacking or hydrogen-bonding interactions in biological targets compared to mono-fluoro analogs.

Heterocyclic Core Variations

The azetidine ring (4-membered) contrasts with pyrrolidine (5-membered) or pyrazolopyrimidine cores in analogs:

Role of the Tert-Butyl Carbamate Group

The tert-butyl carbamate group is a common protective strategy in prodrugs and intermediates:

Biological Activity

Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structure and promising biological activities. This article delves into the compound's biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 285.29 g/mol. The compound features a tert-butyl group, a difluorophenyl moiety, and an azetidine ring with a hydroxy group, contributing to its chemical reactivity and biological interactions .

Enzyme Inhibition and Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. It has been investigated as a potential enzyme inhibitor , particularly in pathways related to inflammation . The presence of the hydroxy group and the azetidine ring enhances its ability to interact with biological targets.

Preliminary studies suggest that the compound may modulate enzyme activity involved in inflammatory responses. However, the specific molecular targets are still under investigation. Understanding these interactions is crucial for elucidating its therapeutic potential .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-1,2-difluorobenzene with n-butyllithium followed by the addition of a protected azetidinone . The following table summarizes key steps in the synthesis process:

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 3-bromo-1,2-difluorobenzene | Dry diethyl ether at -78°C |

| 2 | n-butyllithium | Dropwise addition |

| 3 | 1-Boc-3-azetidinone | Stirred at ambient temperature |

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .

- Analgesic Effects : Animal models showed that administration of this compound resulted in decreased pain responses compared to control groups .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate | Similar difluorophenyl group | Different fluorine substitution pattern |

| Tert-butyl (3,4-difluorophenyl)carbamate | Lacks azetidine ring | Simpler structure without hydroxy or carboxylic functionalities |

The presence of the azetidine ring in this compound provides distinct chemical reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the key synthetic routes for Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the azetidine core via cyclization or ring-opening reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate intermediates are reacted with aryl lithium reagents under cryogenic conditions (-78°C) in THF to introduce substituents like the 2,5-difluorophenyl group (similar to methods in ).

- Step 2 : Hydroxylation at the 3-position, often using hydroxylation agents or asymmetric catalysis.

- Step 3 : Final purification via silica gel chromatography (petroleum ether:EtOAc gradients) or recrystallization.

Critical factors include temperature control (e.g., -78°C for lithiation), solvent selection (THF for stability), and protecting group strategies (tert-butyl ester for nitrogen protection). Yields range from 40–70%, with purity >95% achievable via HPLC.

Q. How is the compound characterized to confirm structural integrity and stereochemistry?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the azetidine ring, tert-butyl group (δ ~1.4 ppm), and difluorophenyl aromatic protons (δ ~6.8–7.2 ppm). 19F NMR confirms fluorine substitution.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₈F₂NO₃: calc. 298.1254, observed 298.1256).

- X-ray Crystallography : Resolves stereochemistry at the 3-hydroxy position, critical for biological activity (e.g., SHELX programs for refinement; ).

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configuration at the 3-hydroxy group) affect biological activity?

The 3-hydroxy group’s stereochemistry dictates binding affinity to targets like kinases or receptors. For example:

- Enantiomer-Specific Activity : In TRK kinase inhibitors (), the (R)-enantiomer may exhibit higher inhibitory potency due to optimal hydrogen bonding with the kinase active site.

- Synthesis of Enantiopure Forms : Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis) are used to isolate enantiomers. HPLC chiral columns (e.g., Chiralpak AD-H) validate enantiomeric excess (>99%).

Q. How can contradictory data in solubility and stability studies be resolved?

Discrepancies arise from solvent polarity, pH, and temperature. For example:

- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). Conflicting reports may stem from impurities or polymorphic forms.

- Stability : Degradation under acidic conditions (e.g., TFA cleavage of the tert-butyl group) requires pH-controlled storage (2–8°C, dark).

Resolution : Use standardized protocols (e.g., USP <711> dissolution testing) and orthogonal analytics (HPLC-UV/MS).

Q. What strategies optimize the compound’s reactivity in derivatization for structure-activity relationship (SAR) studies?

- Functional Group Compatibility : The tert-butyl ester can be deprotected (e.g., HCl/dioxane) to generate free amines for coupling reactions.

- Hydroxyl Group Modifications : Acylation (e.g., acetic anhydride) or sulfonation enhances solubility or target affinity.

- Fluorophenyl Ring Functionalization : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) introduces heterocycles or bioisosteres.

Q. How does computational modeling support the design of analogs with improved pharmacokinetic properties?

- Docking Studies : Predict binding modes to targets like TRK kinases () using AutoDock Vina or Schrödinger Suite.

- ADMET Predictions : Tools like SwissADME estimate logP (experimental ~2.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 interactions.

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.